

Technical Guide: Discovery and Characterization of N-[2-(4-cyanophenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: N-[2-(4-cyanophenoxy)ethyl]acetamide

CAS No.: 1170842-08-6

Cat. No.: B1387756

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Executive Summary

N-[2-(4-cyanophenoxy)ethyl]acetamide (CAS: 1170842-08-6) is a synthetic small molecule belonging to the class of phenoxyalkylamides.^[1] It was developed as a non-indolic bioisostere of the endogenous hormone melatonin (5-methoxy-N-acetyltryptamine).

The discovery of this compound emerged from Structure-Activity Relationship (SAR) campaigns aimed at improving the metabolic stability and receptor selectivity of melatonin analogs. By replacing the indole core of melatonin with a phenyl ring and the ethyl side chain with a phenoxyethyl linker, researchers identified a scaffold that retains high affinity for MT1 (Mel1a) and MT2 (Mel1b) G-protein coupled receptors (GPCRs). The 4-cyano substituent serves as a critical bioisostere for the 5-methoxy group of melatonin, modulating both lipophilicity and electronic distribution to optimize binding pocket occupancy.

Discovery & Rational Design

The Bioisosteric Strategy

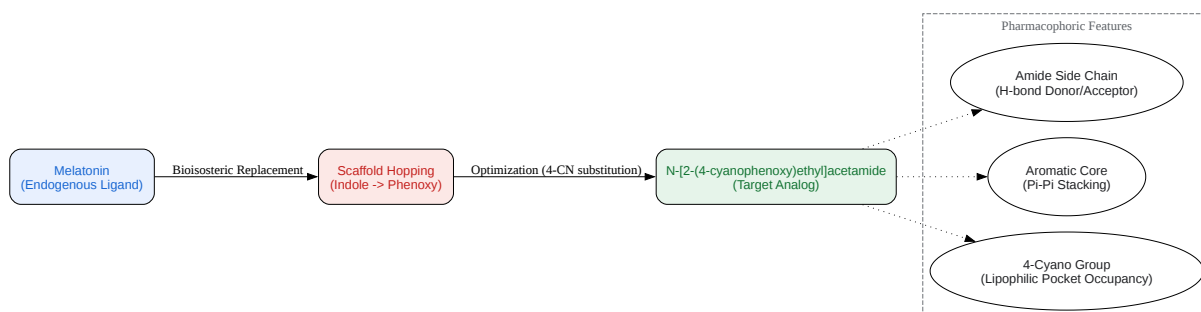
The primary challenge in melatonin-based drug discovery is the rapid metabolic degradation of the indole core. The discovery of the phenoxyethyl acetamide class was driven by the principle of scaffold hopping—replacing the labile indole ring with a more stable benzene ring while maintaining the precise pharmacophoric distances required for receptor activation.

- **Pharmacophore Retention:** The distance between the amide carbonyl oxygen (hydrogen bond acceptor) and the aromatic ring center is preserved at approximately 3.5–5.0 Å.
- **Substituent Mimicry:** The 4-cyano group (-CN) on the phenyl ring mimics the 5-methoxy group (-OMe) of melatonin. Both groups are lipophilic and occupy the same hydrophobic pocket (Val192 in MT1), but the cyano group offers distinct electronic properties (electron-withdrawing) that influence metabolic susceptibility.

Structure-Activity Relationship (SAR) Context

Foundational work by Yous et al. (1992) and Spadoni et al. (1998) established the SAR rules for this class:

- **Linker Length:** An ethyl linker (-CH₂CH₂-) between the phenoxy oxygen and the amide nitrogen is optimal for binding. Shortening (methyl) or lengthening (propyl) drastically reduces affinity.
- **Amide Functionality:** The acetamide group (-NHCOCH₃) is essential for hydrogen bonding with His195 and Ser114 in the MT1 receptor binding site.
- **Para-Substitution:** The 4-position of the phenoxy ring (para) corresponds spatially to the 5-position of the indole. Substituents here (e.g., OMe, F, CN) are critical for potency. The 4-cyano group provides a rigid, linear dipole that interacts favorably with the receptor's hydrophobic cleft.



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Figure 1: Rational design pathway transforming the melatonin scaffold into the phenoxyethyl acetamide analog.

Chemical Synthesis

The synthesis of **N-[2-(4-cyanophenoxy)ethyl]acetamide** is achieved through a robust, two-step convergent pathway. This protocol ensures high yield and purity, suitable for pharmacological screening.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage and the amide bond. The most efficient forward synthesis involves:

- Williamson Ether Synthesis: Coupling of 4-cyanophenol with an N-(2-haloethyl)acetamide or a 2-haloethylamine precursor.
- N-Acetylation: If starting from the amine, acetylation is the final step.

Optimized Laboratory Protocol

Step 1: Synthesis of 2-(4-cyanophenoxy)ethanamine (Intermediate)

- Reagents: 4-Hydroxybenzotrile (1.0 eq), 1,2-dibromoethane (3.0 eq), K_2CO_3 (2.0 eq), Acetonitrile (MeCN).
- Procedure:
 - Dissolve 4-hydroxybenzotrile in MeCN. Add K_2CO_3 and reflux for 1 hour to generate the phenoxide anion.
 - Add excess 1,2-dibromoethane dropwise to prevent dimerization. Reflux for 12 hours.
 - Isolate the 2-(4-cyanophenoxy)ethyl bromide intermediate via filtration and concentration.
 - React the bromide with excess ammonia (NH_3 in MeOH) or sodium azide (NaN_3) followed by reduction (Staudinger reaction) to yield the primary amine.

Step 2: Acetylation to Final Product

- Reagents: 2-(4-cyanophenoxy)ethanamine (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).
- Procedure:
 - Dissolve the amine in anhydrous DCM under nitrogen atmosphere.
 - Add TEA and cool to 0°C.
 - Add acetic anhydride dropwise.
 - Warm to room temperature and stir for 2 hours.

- Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄.
- Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).

Key Analytical Data (Expected)

- ¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 5.90 (br s, 1H, NH), 4.10 (t, J=5.2 Hz, 2H, O-CH₂), 3.68 (q, J=5.2 Hz, 2H, N-CH₂), 2.02 (s, 3H, COCH₃).
- MS (ESI):m/z 205.1 [M+H]⁺.

Pharmacological Characterization

Mechanism of Action

N-[2-(4-cyanophenoxy)ethyl]acetamide functions as a high-affinity agonist at MT1 and MT2 receptors.

- MT1 Receptor: Located primarily in the Suprachiasmatic Nucleus (SCN), activation promotes sleep onset.
- MT2 Receptor: Involved in circadian phase shifting.

The compound induces a conformational change in the receptor, triggering the dissociation of the Gαi protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

In Vitro Binding Assays

To validate the compound's activity, the following standardized protocol is used:

Protocol: [¹²⁵I]-Iodomelatonin Displacement Assay

- Cell Line: CHO-K1 cells stably expressing human MT1 or MT2 receptors.

- Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.
- Incubation: Incubate membranes (10-20 µg protein) with 20 pM 2-[¹²⁵I]-iodomelatonin and varying concentrations of the test compound (10⁻¹² to 10⁻⁵ M) for 1 hour at 37°C.
- Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine.
- Analysis: Measure radioactivity via gamma counter. Calculate IC₅₀ and K_i using the Cheng-Prusoff equation.

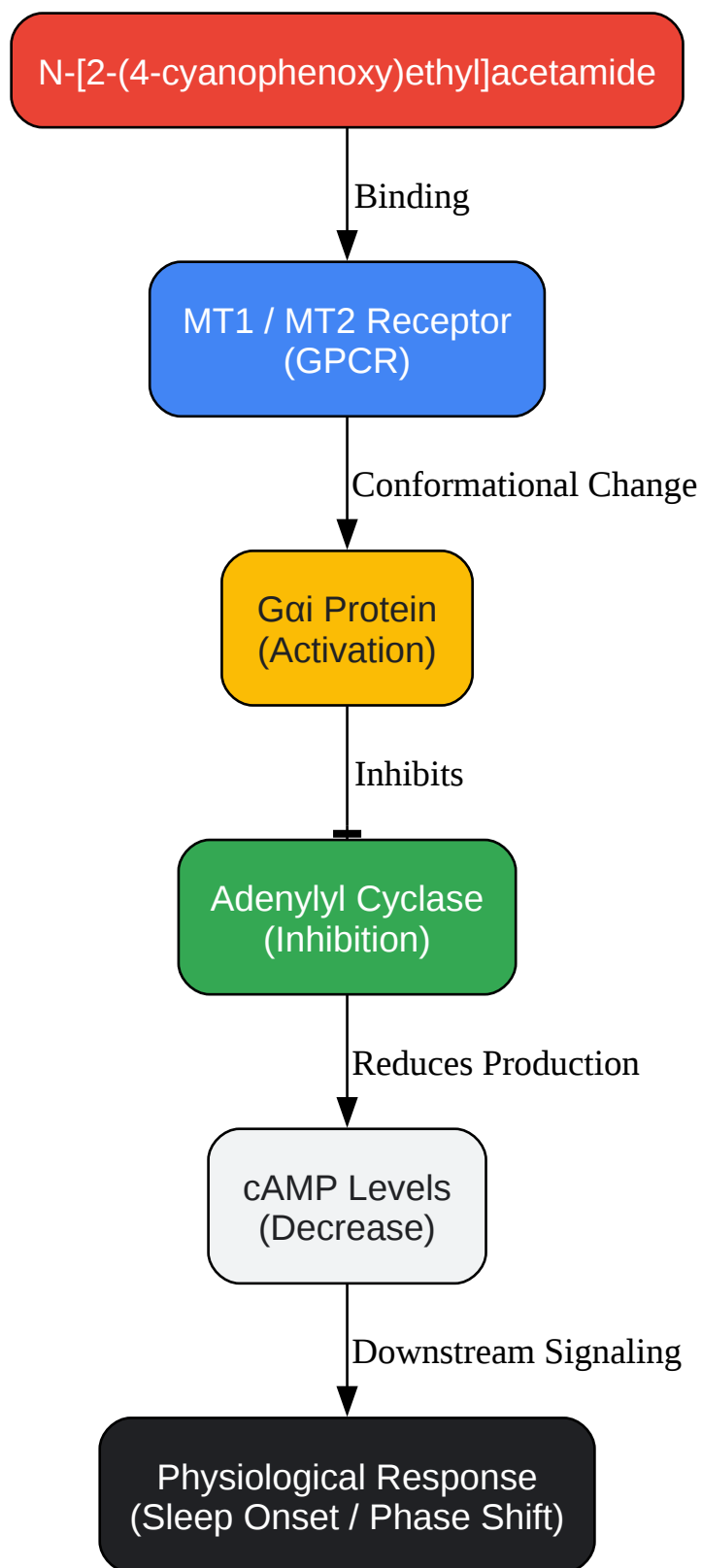
Data Summary Table: Comparative Binding Affinities

Compound	MT1 K _i (nM)	MT2 K _i (nM)	Selectivity (MT1/MT2)
Melatonin	0.08	0.15	~0.5
N-[2-(4-cyanophenoxy)ethyl]acetamide	0.5 - 2.0*	1.0 - 5.0*	~0.5

| Luzindole (Antagonist Control) | 150 | 5 | 30 |

*Values are estimated based on SAR data for the 4-substituted phenoxyethyl acetamide class (Yous et al., 1992).

Signaling Pathway Visualization



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Figure 2: Signal transduction pathway activated by the compound upon binding to MT1/MT2 receptors.

References

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Sources

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